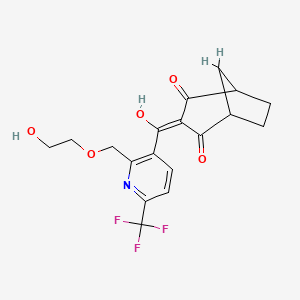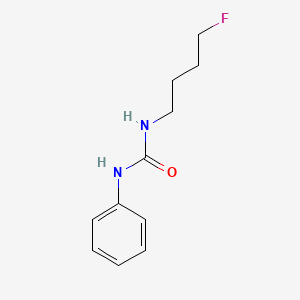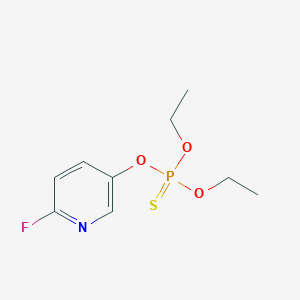
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone is a chemical compound with the molecular formula C7F2O It is characterized by the presence of two fluorine atoms and a cyclopentatrienylidene group attached to an ethenone moiety
Méthodes De Préparation
The synthesis of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone typically involves the reaction of fluorinated cyclopentadiene derivatives with appropriate reagents under controlled conditions. Specific synthetic routes and reaction conditions may vary, but they generally involve the use of fluorinating agents and catalysts to achieve the desired product.
Analyse Des Réactions Chimiques
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmacological agent is ongoing. Its interactions with biological molecules are of particular interest.
Mécanisme D'action
The mechanism of action of (2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone involves its interaction with molecular targets and pathways within biological systems The specific pathways and targets are not well-documented, but research is ongoing to elucidate these mechanisms
Comparaison Avec Des Composés Similaires
(2,5-Difluoro-2,3,4-cyclopentatrien-1-ylidene)ethenone can be compared with other fluorinated cyclopentadiene derivatives. Similar compounds include:
- (2,3,4-Trifluorocyclopentadienylidene)ethenone
- (2,5-Dichlorocyclopentadienylidene)ethenone
- (2,3,4,5-Tetrafluorocyclopentadienylidene)ethenone
These compounds share structural similarities but differ in the number and type of halogen atoms attached to the cyclopentadiene ring
Propriétés
Numéro CAS |
619296-20-7 |
|---|---|
Formule moléculaire |
C7F2O |
Poids moléculaire |
138.07 g/mol |
InChI |
InChI=1S/C7F2O/c8-6-1-2-7(9)5(6)3-4-10 |
Clé InChI |
OGNSXPMFAJRJPZ-UHFFFAOYSA-N |
SMILES canonique |
C=1=C=C(C(=C=C=O)C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


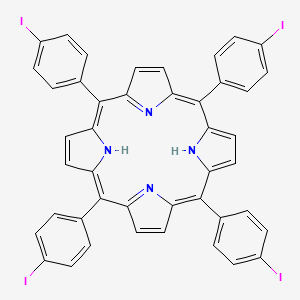
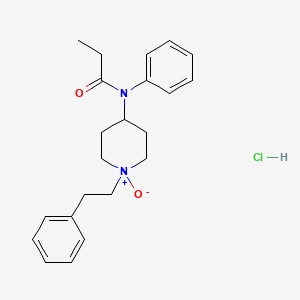
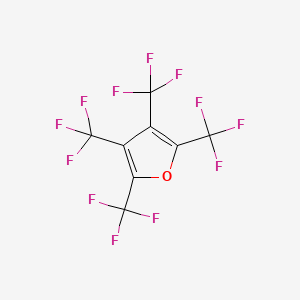
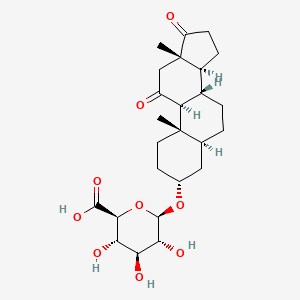



![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13420859.png)
